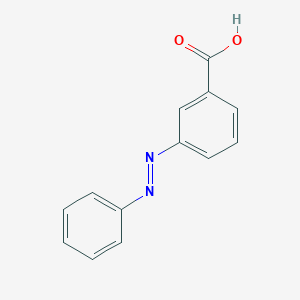

Benzoic acid, 3-(phenylazo)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

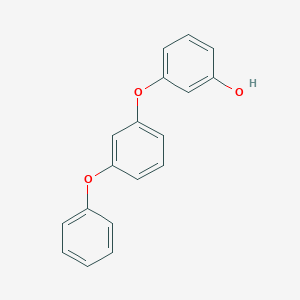

Benzoic acid, 3-(phenylazo)-, also known as 3-phenylazobenzoic acid (PABA), is a chemical compound that has been widely used in scientific research. PABA is a yellow crystalline powder that is sparingly soluble in water and soluble in ethanol. It has a molecular weight of 277.29 g/mol and a melting point of 220-222°C.

Wirkmechanismus

The mechanism of action of PABA is not well understood. It is believed that PABA can act as a hydrogen bond acceptor and donor, and can form coordination complexes with metal ions.

Biochemische Und Physiologische Effekte

PABA has been shown to have antioxidant properties and can scavenge free radicals. PABA can also inhibit the growth of some microorganisms, such as Escherichia coli and Staphylococcus aureus. PABA has been used as a sunscreen agent due to its ability to absorb UV radiation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using PABA in lab experiments is its availability and low cost. PABA is also relatively stable and can be stored for long periods of time. However, PABA is sparingly soluble in water, which can limit its use in aqueous solutions. PABA can also be sensitive to pH changes, which can affect its properties.

Zukünftige Richtungen

There are several future directions for the study of PABA. One area of research could be the development of new synthetic methods for PABA and its derivatives. Another area of research could be the investigation of the biological activity of PABA and its potential as a therapeutic agent. The use of PABA in the development of new materials, such as sensors and catalysts, could also be explored.

Synthesemethoden

PABA can be synthesized by the diazotization of 3-aminobenzoic acid followed by coupling with aniline. The reaction can be catalyzed by hydrochloric acid and the product can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

PABA has been widely used in scientific research as a pH indicator, a fluorescent probe, and a reagent for the determination of amino acids and peptides. PABA can also be used as a model compound for the study of azo dyes and their degradation products.

Eigenschaften

CAS-Nummer |

14474-22-7 |

|---|---|

Produktname |

Benzoic acid, 3-(phenylazo)- |

Molekularformel |

C13H10N2O2 |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

3-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17) |

InChI-Schlüssel |

PSIKAQNVARWEFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |

Synonyme |

AZOBENZENE-3-CARBOXYLICACID |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.